molecular formula C11H13N3OS B3122099 5-[2-(2-Methoxy-phenyl)-ethyl]-[1,3,4]thiadiazol-2-ylamine CAS No. 299932-80-2

5-[2-(2-Methoxy-phenyl)-ethyl]-[1,3,4]thiadiazol-2-ylamine

Cat. No.: B3122099
CAS No.: 299932-80-2
M. Wt: 235.31 g/mol
InChI Key: JQSSGPFBXKIZDK-UHFFFAOYSA-N
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Description

5-[2-(2-Methoxy-phenyl)-ethyl]-[1,3,4]thiadiazol-2-ylamine is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(2-Methoxy-phenyl)-ethyl]-[1,3,4]thiadiazol-2-ylamine typically involves the reaction of 2-(2-Methoxy-phenyl)ethylamine with thiosemicarbazide in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction proceeds through the formation of an intermediate thiosemicarbazone, which cyclizes to form the thiadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

5-[2-(2-Methoxy-phenyl)-ethyl]-[1,3,4]thiadiazol-2-ylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiadiazole ring is substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can introduce various functional groups into the thiadiazole ring.

Mechanism of Action

The mechanism of action of 5-[2-(2-Methoxy-phenyl)-ethyl]-[1,3,4]thiadiazol-2-ylamine involves its interaction with specific molecular targets and pathways. In medicinal chemistry, the compound is known to inhibit enzymes involved in DNA replication and repair, leading to the disruption of cancer cell proliferation . The thiadiazole ring can also interact with various biological targets, including proteins and nucleic acids, through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[2-(2-Methoxy-phenyl)-ethyl]-[1,3,4]thiadiazol-2-ylamine is unique due to its specific substitution pattern, which can influence its electronic properties and reactivity. The presence of the methoxy group and the ethyl linkage to the thiadiazole ring can enhance its potential as a bioactive molecule and its suitability for various applications in medicinal chemistry and materials science.

Properties

IUPAC Name

5-[2-(2-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3OS/c1-15-9-5-3-2-4-8(9)6-7-10-13-14-11(12)16-10/h2-5H,6-7H2,1H3,(H2,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQSSGPFBXKIZDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCC2=NN=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001327990
Record name 5-[2-(2-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001327990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

33.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203846
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

299932-80-2
Record name 5-[2-(2-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001327990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-[2-(2-Methoxy-phenyl)-ethyl]-[1,3,4]thiadiazol-2-ylamine
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Reactant of Route 6
5-[2-(2-Methoxy-phenyl)-ethyl]-[1,3,4]thiadiazol-2-ylamine

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